molecular formula C18H17N3O B2353951 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone CAS No. 2034298-19-4

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B2353951
CAS No.: 2034298-19-4
M. Wt: 291.354
InChI Key: LNBPAIDADYSRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules . The compound’s imidazole ring, a five-membered heterocyclic moiety, is known to interact with a broad range of biomolecules, contributing to its diverse biological activities .

Cellular Effects

This compound can influence cell function in various ways. For instance, it has been shown to have antitumor potential against different cell lines such as MCF-7 and CaCo-2

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level. For instance, it has been suggested that the compound may inhibit microtubule assembly formation in certain cancer cell lines . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been suggested that the compound exhibits significant activity against certain diseases at specific dosages . High doses could potentially lead to toxic or adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as reagents . The reaction proceeds under mild conditions to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but lacks the pyrrolidine ring.

    Quinoxaline derivatives: Share the benzimidazole core but have different substituents.

Uniqueness

The presence of the pyrrolidine ring in (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone distinguishes it from other similar compounds.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(14-6-2-1-3-7-14)20-11-10-15(12-20)21-13-19-16-8-4-5-9-17(16)21/h1-9,13,15H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBPAIDADYSRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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